molecular formula C15H11ClO2 B14337214 Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- CAS No. 110220-76-3

Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-

Cat. No.: B14337214
CAS No.: 110220-76-3
M. Wt: 258.70 g/mol
InChI Key: ZSNWSVYRGZLHEK-UHFFFAOYSA-N
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Description

Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-, also known as (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone, is an organic compound with the molecular formula C15H11ClO2. This compound is characterized by the presence of a methanone group attached to a 3-(3-chlorophenyl)oxiranyl and a phenyl group. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- typically involves the reaction of 3-(3-chlorophenyl)oxirane with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves similar synthetic routes as described above, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- is unique due to the presence of both the oxiranyl and chlorophenyl groups, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

110220-76-3

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

[3-(3-chlorophenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C15H11ClO2/c16-12-8-4-7-11(9-12)14-15(18-14)13(17)10-5-2-1-3-6-10/h1-9,14-15H

InChI Key

ZSNWSVYRGZLHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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